molecular formula C9H11NO4 B6256174 2-(5,6-dimethoxypyridin-3-yl)acetic acid CAS No. 1211540-16-7

2-(5,6-dimethoxypyridin-3-yl)acetic acid

Cat. No.: B6256174
CAS No.: 1211540-16-7
M. Wt: 197.19 g/mol
InChI Key: GMFZVWNJUBQUHN-UHFFFAOYSA-N
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Description

2-(5,6-dimethoxypyridin-3-yl)acetic acid is a pyridine-based compound with potential implications in various fields of research and industry. It is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 5 and 6, and an acetic acid moiety at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethoxypyridin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-dimethoxypyridine.

    Bromination: The pyridine ring is brominated at the 3-position using bromine in the presence of a suitable solvent.

    Grignard Reaction: The brominated intermediate undergoes a Grignard reaction with ethyl magnesium bromide to introduce the acetic acid moiety.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(5,6-dimethoxypyridin-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxypyridine-3-boronic acid: Shares a similar pyridine structure with methoxy substitutions but differs in the functional group at position 3.

    2,6-dimethoxypyridine-3-carboxylic acid: Another related compound with a carboxylic acid group at position 3.

Uniqueness

2-(5,6-dimethoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1211540-16-7

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(5,6-dimethoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(4-8(11)12)5-10-9(7)14-2/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

GMFZVWNJUBQUHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)CC(=O)O)OC

Purity

95

Origin of Product

United States

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